(R)-tert-Butyl 2-(methylamino)propanoate hydrochloride

Peptide Synthesis Chiral Building Block Enantiomeric Purity

(R)-tert-Butyl 2-(methylamino)propanoate hydrochloride (CAS 1314999-27-3) is a chiral, orthogonally protected amino acid derivative. It functions as a critical building block in peptide synthesis for introducing N-methyl-D-alanine residues.

Molecular Formula C8H18ClNO2
Molecular Weight 195.69
CAS No. 1314999-27-3
Cat. No. B3025245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 2-(methylamino)propanoate hydrochloride
CAS1314999-27-3
Molecular FormulaC8H18ClNO2
Molecular Weight195.69
Structural Identifiers
SMILESCC(C(=O)OC(C)(C)C)NC.Cl
InChIInChI=1S/C8H17NO2.ClH/c1-6(9-5)7(10)11-8(2,3)4;/h6,9H,1-5H3;1H/t6-;/m1./s1
InChIKeyPFFJYAVJRFRTKL-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Guide for (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride (CAS 1314999-27-3)


(R)-tert-Butyl 2-(methylamino)propanoate hydrochloride (CAS 1314999-27-3) is a chiral, orthogonally protected amino acid derivative. It functions as a critical building block in peptide synthesis for introducing N-methyl-D-alanine residues . The compound is characterized by its (R)-stereocenter, an acid-labile tert-butyl ester protecting group, and a hydrochloride salt form that enhances its solubility in common organic solvents compared to its free base [1]. Its primary utility lies in medicinal chemistry and the synthesis of modified peptides, where precise chiral control is paramount for downstream biological activity.

The Risk of Uncontrolled Stereochemistry in (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride Procurement


Scientific substitution with generic or racemic N-methyl-alanine esters introduces significant and quantifiable risk to stereoselective applications. The biological function of peptides is highly sensitive to stereochemistry; incorporation of the wrong enantiomer can abolish target binding . While many suppliers offer 'N-Me-D-Ala-OtBu HCl' solely with chemical purity claims (e.g., ≥95%), they may not control for the presence of the (S)-enantiomer, a known impurity . Procurement without verified enantiomeric purity specifications, as detailed below, can lead to failed syntheses, irreproducible biological results, and substantial material waste in peptide drug discovery programs.

Verifiable Differentiation Metrics for (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride Selection


Quarantined Enantiomeric Impurity Specification vs. Generic Unspecified Purity

For stereoselective applications, the most critical differentiator is the quarantined enantiomeric purity specification. Watanabe Chemical Industries provides this compound with a certified specification of 'Stereoisomers (HPLC) Enantiomer ≤0.5%' in addition to a general HPLC purity of ≥98% [1]. In contrast, a comparable general chemical supplier's specification (AKSci) only guarantees a minimum chemical purity of 95% with no mention of enantiomeric excess, allowing for a potential 5% contamination by the inactive or antagonistic (S)-enantiomer . This is a direct, quantifiable difference in quality control that directly impacts the outcome of stereospecific syntheses.

Peptide Synthesis Chiral Building Block Enantiomeric Purity Quality Control

Higher Standard Purity Foundation Compared to Common Research-Grade Material

The compound is available from multiple sources, but standard purity levels differ. Bidepharm supplies (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride with a standard purity of 97% . Chem-Impex supplies the same compound with a guaranteed purity of ≥95% (by NMR), which is a 2% lower minimum baseline . While both are suitable for general use, the higher guaranteed purity from a specific source can reduce the need for in-house purification before critical coupling reactions, saving time and resources.

Peptide Chemistry Chemical Purity Procurement Analytical Chemistry

Comprehensive Batch-Specific QC Documentation for Regulated Research

For research under GLP or for patent filings, traceable analytical documentation is essential. Bidepharm provides batch-specific QC reports for this compound, including NMR, HPLC, and GC, as a standard part of its offering . This level of documentation is not a standard offering across all suppliers and often requires a separate, chargeable request. A comparator like AKSci only provides a basic Certificate of Analysis upon email request, and the standard specification does not guarantee inclusion of enantiomeric purity analysis . This immediate access to comprehensive, batch-specific data accelerates internal quality verification and reduces procurement friction.

Quality Assurance Pharmaceutical Research CoA NMR HPLC

Optimal Deployment Scenarios for (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride Based on Evidence


Synthesis of Stereospecific Peptide Therapeutics in Drug Discovery

This compound is ideal for SPPS or solution-phase synthesis of peptide drug candidates where the N-methyl-D-alanine residue is a critical pharmacophore. The quarantined enantiomeric purity (≤0.5% S-isomer) from suppliers like Watanabe directly mitigates the risk of generating diastereomeric impurities that would otherwise require difficult separations and could lead to false negative or variable activity readouts in biological assays [1]. Its use is mandatory in any campaign targeting chiral-specific receptors.

Synthesis of N-Methylated Peptides for Backbone Conformation Studies

N-Methylation of the peptide backbone restricts conformational flexibility and can enhance proteolytic stability. This compound serves as the source of an N-methyl-D-alanine residue. For structural studies relying on homogeneous material for X-ray crystallography or NMR, the high standard purity (97%) and comprehensive batch QC from vendors like Bidepharm ensure that the final peptide product's spectral data are not contaminated by side-products originating from the building block .

Process Chemistry and Scale-Up in cGMP Manufacturing

During scale-up under cGMP or GLP guidelines, comprehensive supplier documentation is non-negotiable. The provision of immediate batch-specific QC data (NMR, HPLC, GC) as standard by suppliers like Bidepharm facilitates rapid raw material release and satisfies regulatory documentation requirements for clinical trial material production, offering a clear logistical advantage over suppliers requiring bespoke analytical arrangements .

Construction of Cyclic Peptide Libraries via Combinatorial Chemistry

In combinatorial library synthesis, the chemical efficiency of each coupling step is paramount. The tert-butyl ester protection strategy is known to suppress diketopiperazine formation, a common side-reaction in hindered couplings, more effectively than analogous benzyl esters [2]. Using this specific building block ensures high-fidelity library production, where the majority of wells contain the intended product, preserving the library's molecular diversity and screening validity.

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